Gibberoepoxysterol

CAS No.:

Cat. No.: VC1917811

Molecular Formula: C28H46O3

Molecular Weight: 430.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H46O3 |

|---|---|

| Molecular Weight | 430.7 g/mol |

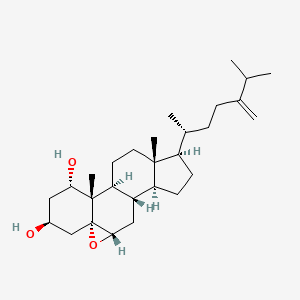

| IUPAC Name | (1S,2S,3S,5S,7R,9S,11S,12S,15R,16R)-2,16-dimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecane-3,5-diol |

| Standard InChI | InChI=1S/C28H46O3/c1-16(2)17(3)7-8-18(4)21-9-10-22-20-14-25-28(31-25)15-19(29)13-24(30)27(28,6)23(20)11-12-26(21,22)5/h16,18-25,29-30H,3,7-15H2,1-2,4-6H3/t18-,19+,20+,21-,22+,23+,24+,25+,26-,27+,28+/m1/s1 |

| Standard InChI Key | GPCQIPUVKXSNKM-JGRLSXHCSA-N |

| Isomeric SMILES | C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]4[C@@]5([C@@]3([C@H](C[C@@H](C5)O)O)C)O4)C |

| Canonical SMILES | CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC4C5(C3(C(CC(C5)O)O)C)O4)C |

Introduction

Chemical Identity and Structural Characteristics

Gibberoepoxysterol is a polyoxygenated sterol characterized by its cholestane-type structure with a distinctive 5α,6α-epoxide in the B-ring. This configuration was isolated for the first time from marine sources and represents an important addition to the chemical diversity of marine-derived natural products .

Chemical Properties

The chemical identification of gibberoepoxysterol is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C28H46O3 |

| Molecular Weight | 430.7 g/mol |

| IUPAC Name | (1S,2S,3S,5S,7R,9S,11S,12S,15R,16R)-2,16-dimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecane-3,5-diol |

| Standard InChI | InChI=1S/C28H46O3/c1-16(2)17(3)7-8-18(4)21-9-10-22-20-14-25-28(31-25)15-19(29)13-24(30)27(28,6)23(20)11-12-26(21,22)5/h16,18-25,29-30H,3,7-15H2,1-2,4-6H3/t18-,19+,20+,21-,22+,23+,24+,25+,26-,27+,28+/m1/s1 |

These chemical parameters establish gibberoepoxysterol as a complex steroid compound with multiple stereocenters and functional groups that contribute to its biological activity potential.

Structural Features

Gibberoepoxysterol possesses several distinctive structural features that distinguish it from related compounds:

-

The presence of a 5α,6α-epoxide in the B-ring, which is a reactive functional group that can interact with various biological targets

-

A cholestane-type sterol backbone that provides structural rigidity

-

Multiple hydroxyl groups that enhance water solubility and potential for hydrogen bonding with biological receptors

The epoxide ring is particularly significant as it adds chemical reactivity and contributes to the unique properties and potential biological activities of this compound. The oxirane (epoxy) group consists of an oxygen atom bonded to two adjacent carbon atoms through single covalent bonds, forming a three-membered ring that is highly strained and therefore reactive .

Natural Sources and Isolation

Marine Origin

Gibberoepoxysterol was isolated from the Formosan soft coral Sinularia gibberosa Tixier-Durivault, collected from marine environments. This discovery adds to the growing body of bioactive compounds identified from marine invertebrates, which have become recognized as rich sources of structurally diverse natural products with potential pharmaceutical applications .

Isolation and Purification

The isolation of gibberoepoxysterol involves a multi-step process that can be summarized as follows:

-

Collection and preparation of the biological material (Sinularia gibberosa)

-

Extraction with ethanol to create a crude extract

-

Fractionation of the ethanol extract to obtain a dichloromethane-soluble fraction

-

Further purification using various chromatographic techniques to isolate the pure compound

This isolation process is similar to methods used for related steroids, which typically involve solvent extraction followed by chromatographic purification techniques such as high-performance liquid chromatography (HPLC).

| Potential Biological Activity | Significance |

|---|---|

| Apoptosis agonist | May induce programmed cell death in abnormal cells |

| Antineoplastic | Potential cancer treatment applications |

| Anti-inflammatory | May reduce inflammation through various mechanisms |

| Immunosuppressant | Possible applications in autoimmune disorders |

| Respiratory analeptic | Potential to stimulate respiratory function |

| Anti-hypercholesterolemic | May help reduce cholesterol levels |

These predicted activities are based on the analysis of related compounds and require further investigation specifically for gibberoepoxysterol .

Research Significance and Future Directions

Contribution to Marine Natural Products Chemistry

The discovery of gibberoepoxysterol is significant because it represents one of the first cholestane-type sterols possessing a 5α,6α-epoxide in the B-ring isolated from marine sources . This finding contributes to our understanding of the chemical diversity of marine invertebrates and highlights the potential of marine organisms as sources of novel bioactive compounds.

Challenges and Future Research Needs

Despite the promising properties of gibberoepoxysterol, several challenges and research needs remain:

-

More comprehensive studies on its biological activities and mechanisms of action

-

Investigation of structure-activity relationships to optimize its therapeutic potential

-

Development of efficient synthetic routes to produce the compound in larger quantities

-

Preclinical and clinical studies to assess safety and efficacy for potential therapeutic applications

-

Exploration of potential synergistic effects with other bioactive compounds

Comparative Analysis with Related Compounds

Gibberoepoxysterol was isolated alongside other polyoxygenated sterols from Sinularia gibberosa, including gibberoketosterols B and C, and the previously known gibberoketosterol . These compounds form a family of structurally related steroids with potential biological activities.

| Compound | Distinctive Structural Feature | Notable Biological Activity |

|---|---|---|

| Gibberoepoxysterol | 5α,6α-epoxide in the B-ring | Cytotoxicity toward cancer cell lines |

| Gibberoketosterol | Ketone group | Significant inhibition against pro-inflammatory proteins |

| Gibberoketosterol B | 22,24(28)-conjugated diene in side chain | Found to be inactive against pro-inflammatory proteins |

| Gibberoketosterol C | 22,24(28)-conjugated diene in side chain | Not specifically reported |

This comparison highlights the structural diversity within this family of compounds and the potential influence of specific structural features on biological activities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume